molecular formula C14H17NO B11893030 4-Amino-2-tert-butylnaphthalen-1-ol CAS No. 91850-02-1

4-Amino-2-tert-butylnaphthalen-1-ol

Cat. No.: B11893030
CAS No.: 91850-02-1
M. Wt: 215.29 g/mol
InChI Key: XMIHSBBBMNHAGP-UHFFFAOYSA-N
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Description

4-Amino-2-tert-butylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of an amino group at the fourth position, a tert-butyl group at the second position, and a hydroxyl group at the first position of the naphthalene ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-tert-butylnaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 2-tert-butylnaphthalen-1-ol followed by reduction to introduce the amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the regioselectivity. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amino compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-tert-butylnaphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-1-naphthoquinone.

    Reduction: Formation of 4-amino-2-tert-butylnaphthalen-1-amine.

    Substitution: Formation of various alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-2-tert-butylnaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-tert-butylnaphthalen-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylnaphthalen-1-ol: Lacks the amino group, making it less reactive in certain chemical reactions.

    4-Amino-1-naphthol: Lacks the tert-butyl group, which affects its steric properties and reactivity.

    2-tert-butyl-1-naphthoquinone: An oxidized derivative with different chemical and biological properties.

Uniqueness

4-Amino-2-tert-butylnaphthalen-1-ol is unique due to the presence of both the amino and tert-butyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

91850-02-1

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-amino-2-tert-butylnaphthalen-1-ol

InChI

InChI=1S/C14H17NO/c1-14(2,3)11-8-12(15)9-6-4-5-7-10(9)13(11)16/h4-8,16H,15H2,1-3H3

InChI Key

XMIHSBBBMNHAGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2C(=C1)N)O

Origin of Product

United States

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